molecular formula C20H19FN2O2S B2524705 6-Fluoro-3-(4-methylphenyl)sulfonyl-4-pyrrolidin-1-ylquinoline CAS No. 872206-89-8

6-Fluoro-3-(4-methylphenyl)sulfonyl-4-pyrrolidin-1-ylquinoline

Cat. No. B2524705
CAS RN: 872206-89-8
M. Wt: 370.44
InChI Key: HQVQJPDSMCZKTH-UHFFFAOYSA-N
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Description

The compound of interest, 6-Fluoro-3-(4-methylphenyl)sulfonyl-4-pyrrolidin-1-ylquinoline, is a derivative of the quinoline family, which is known for its broad spectrum of biological activities. Quinoline derivatives have been extensively studied for their potential applications in medicinal chemistry, particularly as antiplasmodial agents . The presence of a fluorine atom at the 6-position of the quinoline ring system is a common modification that has been shown to enhance the biological activity of these compounds .

Synthesis Analysis

The synthesis of fluorinated quinoline derivatives can be achieved through various methods. One approach involves the intramolecular substitution of sulfonamide nitrogens for vinylic fluorines, leading to the formation of fluorinated quinolines . Another method includes the halogen exchange reaction, where treating chloro-compounds with anhydrous potassium fluoride in dimethyl sulfone yields fluorinated quinolines . These synthetic strategies are crucial for the development of new compounds with potential pharmacological applications.

Molecular Structure Analysis

The molecular structure of fluorinated quinolines is characterized by the presence of a fluorine atom, which can influence the electronic distribution and conformation of the molecule. In some cases, the molecular conformation is affected by intramolecular hydrogen bonding, as observed in derivatives of 4-fluoroisoquinoline . The introduction of a sulfonyl group and other substituents can lead to variations in the planarity and steric effects within the molecule, which can have significant implications for its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Fluorinated quinolines can participate in various chemical reactions due to their reactive sites. For instance, the sulfonyl chloride group in 4-fluoroisoquinoline-5-sulfonyl chloride can react with nucleophiles, leading to the formation of sulfonamides . The reactivity of these compounds can be exploited for the synthesis of fluorescent labeling reagents, as demonstrated by the derivatization of carboxylic acids using a quinoline-based fluorophore . The fluorine atom also plays a role in the reactivity of these molecules, as it can participate in hydrogen bonding and influence the electronic properties of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated quinolines are influenced by their molecular structure. The presence of a fluorine atom can affect the lipophilicity and permeability of the compound, which are important parameters for its pharmacokinetic profile . The fluorescence properties of quinoline derivatives make them suitable for applications in biomedical analysis, as they exhibit strong fluorescence with a large Stokes' shift in aqueous media . The stability of these compounds against light and heat is another important characteristic, as it ensures their reliability as fluorescent probes in various analytical applications .

Scientific Research Applications

Fluorescent Probes for Biological Applications

The development of fluorescent probes for biological applications is a notable area of research. For instance, a study described the construction of a novel two-photon fluorescent probe for detecting 1, 4-dithiothreitol (DTT), a widely used reducing agent in biology, biochemistry, and biomedicine. The probe, based on a naphthalimide derivative, demonstrates quick response, satisfactory selectivity, and has been successfully employed in one- and two-photon imaging of DTT in HepG2 cells with low cytotoxicity (Sun et al., 2018).

Radiopharmaceuticals for PET Imaging

Another significant application is in the production of radiopharmaceuticals for positron emission tomography (PET) imaging. The fluorine-18 labelled compound "[18 F]MK-6240" is a potent and selective PET radiopharmaceutical for detecting human neurofibrillary tangles, made up of aggregated tau protein. This study highlights the automated radiosynthesis of [18 F]MK-6240, validating its use in human PET studies under Current Good Manufacturing Practices (Collier et al., 2017).

Kinase Inhibition for Therapeutic Targets

Research into kinase inhibitors for therapeutic applications has also been explored. One study focused on the design, synthesis, and biological evaluation of a new inhibitor of MAPK with a p38alphaMAPK IC50 of 1.8 muM. This compound serves as a lead for selective p38alpha inhibitors, showing selectivity for p38alpha with no JNK3 inhibition, which could have implications for developing treatments for inflammatory diseases (Peifer et al., 2007).

Photocatalysis and Fluorophore Development

The development of potential photocatalytically active compounds is another area of interest. A study involving the Hofmann reaction of o-(pyridin-2-yl)aryl amides led to the construction of various potential photocatalytically active 6H-pyrido[1,2-c]quinazolin-6-one derivatives. These compounds are explored for their use in developing novel organic fluorophore structures for photocatalysis, indicating a promising direction for new photocatalyst development (Gao et al., 2020).

properties

IUPAC Name

6-fluoro-3-(4-methylphenyl)sulfonyl-4-pyrrolidin-1-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2S/c1-14-4-7-16(8-5-14)26(24,25)19-13-22-18-9-6-15(21)12-17(18)20(19)23-10-2-3-11-23/h4-9,12-13H,2-3,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVQJPDSMCZKTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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